Sulfato de tetrakis(hidroximetil)fosfonio

Descripción general

Descripción

Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992)

Aplicaciones Científicas De Investigación

1. Disolvente para incrustaciones en pozos de gas ácido El THPS se ha utilizado para controlar la precipitación de sulfuro de hierro y para eliminar depósitos en sistemas de producción de petróleo . Se ha examinado como disolvente para depósitos de incrustaciones formados en tuberías subterráneas de pozos de gas ácido de alta temperatura . Los disolventes basados en THPS se estudiaron a diversas concentraciones, valores de pH y con diferentes aditivos .

Biocida en yacimientos petrolíferos

El THPS es un biocida ecológico que se utiliza comúnmente en los yacimientos petrolíferos . Se utiliza principalmente como biocida para controlar las bacterias reductoras de sulfatos debido a su mayor rendimiento, mayor estabilidad térmica y bajo potencial de formación de espuma .

Retardante de llama

El retardante de llama para tejidos de algodón y viscosa es uno de los usos más importantes del THPS .

Extracción hidrometalúrgica

El THPS se aplica en procesos de extracción hidrometalúrgica .

Procesos de curtido del cuero

También se utiliza en los procesos de curtido del cuero .

Curado de resinas epoxi

El THPS se utiliza para el curado de resinas epoxi .

Catálisis de transferencia de fase

Se utiliza en la catálisis de transferencia de fase .

8. Conservación de revestimientos, pigmentos y suspensiones El THPS se utiliza para la conservación de revestimientos, pigmentos y suspensiones .

Mecanismo De Acción

Target of Action

Tetrakis(hydroxymethyl)phosphonium sulfate primarily targets sulfate-reducing bacteria (SRB) in various environments . These bacteria play a significant role in microbiologically influenced corrosion (MIC), which can cause severe damage to pipeline networks .

Mode of Action

Tetrakis(hydroxymethyl)phosphonium sulfate, being a quaternary phosphate, is positively charged and selectively adsorbs to negatively charged bacteria . It penetrates the bacterial surface, enters the cell membrane, and disrupts its semi-permeability . This disruption allows the compound to further enter the cell interior, where it blunts cellular enzymes and prevents the production of protein enzymes . This process leads to protein denaturation, effectively killing the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by Tetrakis(hydroxymethyl)phosphonium sulfate is the metabolic activity of sulfate-reducing bacteria . By disrupting the semi-permeability of the bacterial cell membrane, the compound inhibits the bacteria’s ability to reduce sulfate or other electron acceptors for energy harvesting . This disruption effectively controls the growth and proliferation of these bacteria .

Pharmacokinetics

It is known that the compound is inherently biodegradable .

Result of Action

The primary result of Tetrakis(hydroxymethyl)phosphonium sulfate’s action is the effective control of sulfate-reducing bacteria, thereby mitigating microbiologically influenced corrosion . Long-term application of large amounts of this chemical biocide can enhance microbial resistance to biocides .

Action Environment

The action of Tetrakis(hydroxymethyl)phosphonium sulfate is influenced by environmental factors. For instance, its hydrolysis is pH-dependent, with half-lives at 25°C being 131, 72, and 7 days at pH 5, 7, and 9, respectively . Therefore, the compound’s action, efficacy, and stability can vary depending on the pH of the environment .

Safety and Hazards

Direcciones Futuras

The global THPS market is anticipated to grow at a CAGR of 5.4% during the forecast period until 2032 . It is expected to be used more widely due to its low environmental impact and effectiveness .

Relevant Papers There are more than 2700 scientific papers, reports, and patents in which THPS and/or THP are the reported and discussed reactants or products . Some recent studies have focused on the effect of THPS on the microbial community and corrosion of carbon steel in a simulated crude-oil storage tank environment .

Análisis Bioquímico

Cellular Effects

Tetrakis(hydroxymethyl)phosphonium sulfate has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in bacterial cells, the compound inhibits the activity of enzymes involved in sulfate reduction, leading to a decrease in hydrogen sulfide production. In mammalian cells, tetrakis(hydroxymethyl)phosphonium sulfate can induce oxidative stress, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of tetrakis(hydroxymethyl)phosphonium sulfate involves several key interactions at the molecular level. The compound binds to enzymes involved in sulfate reduction, inhibiting their activity and preventing the formation of hydrogen sulfide. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can interact with proteins, leading to changes in their structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. The compound also affects gene expression by inducing oxidative stress, which can lead to changes in the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrakis(hydroxymethyl)phosphonium sulfate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that tetrakis(hydroxymethyl)phosphonium sulfate can have lasting effects on cellular function, including persistent inhibition of sulfate-reducing bacteria and long-term changes in gene expression in mammalian cells. These effects are often dose-dependent and can vary based on the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of tetrakis(hydroxymethyl)phosphonium sulfate vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of sulfate-reducing bacteria without causing significant toxicity. At higher doses, tetrakis(hydroxymethyl)phosphonium sulfate can induce toxic effects, including oxidative stress, liver damage, and changes in gene expression. Threshold effects have been observed, where the compound’s biocidal activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

Tetrakis(hydroxymethyl)phosphonium sulfate is involved in several metabolic pathways, particularly those related to sulfate reduction. The compound interacts with enzymes such as sulfate reductases, inhibiting their activity and preventing the conversion of sulfate to sulfide. This inhibition disrupts the metabolic flux of sulfur compounds, leading to a decrease in hydrogen sulfide production. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can affect the levels of other metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, tetrakis(hydroxymethyl)phosphonium sulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biocidal activity, as it allows tetrakis(hydroxymethyl)phosphonium sulfate to reach its target enzymes and proteins effectively .

Subcellular Localization

The subcellular localization of tetrakis(hydroxymethyl)phosphonium sulfate plays a critical role in its activity and function. The compound is often found in the cytoplasm, where it interacts with enzymes and proteins involved in sulfate reduction. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect cellular respiration. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its effectiveness as a biocide .

Propiedades

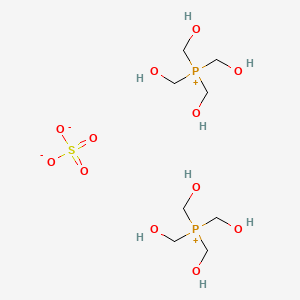

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(hydroxymethyl)phosphonium sulfate can be achieved through a two-step reaction process. The first step involves the reaction of formaldehyde with phosphine to form Tetrakis(hydroxymethyl)phosphonium chloride. The second step involves the reaction of Tetrakis(hydroxymethyl)phosphonium chloride with sulfuric acid to form Tetrakis(hydroxymethyl)phosphonium sulfate.", "Starting Materials": [ "Phosphine", "Formaldehyde", "Sulfuric acid" ], "Reaction": [ "Step 1: Phosphine is reacted with formaldehyde in the presence of a catalyst such as hydrochloric acid to form Tetrakis(hydroxymethyl)phosphonium chloride.", "Step 2: Tetrakis(hydroxymethyl)phosphonium chloride is then reacted with sulfuric acid to form Tetrakis(hydroxymethyl)phosphonium sulfate.", "Overall reaction: PH3 + 4CH2O + 4HCl → [P(CH2OH)4]Cl + 4H2O; [P(CH2OH)4]Cl + H2SO4 → [P(CH2OH)4]2SO4 + HCl" ] } | |

Número CAS |

55566-30-8 |

Fórmula molecular |

C4H12O8PS- |

Peso molecular |

251.17 g/mol |

Nombre IUPAC |

tetrakis(hydroxymethyl)phosphanium;sulfate |

InChI |

InChI=1S/C4H12O4P.H2O4S/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H2,1,2,3,4)/q+1;/p-2 |

Clave InChI |

HFDZMBPIARIWLN-UHFFFAOYSA-L |

SMILES |

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

SMILES canónico |

C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

Punto de ebullición |

232 °F at 760 mm Hg (NTP, 1992) |

Color/Form |

Crystalline solid |

Densidad |

1.381 at 72 °F (NTP, 1992) |

Punto de inflamación |

greater than 200 °F (NTP, 1992) |

melting_point |

-31 °F (NTP, 1992) |

| 55566-30-8 | |

Descripción física |

Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992) DryPowder; Liquid |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

124-64-1 (Parent) |

Solubilidad |

greater than or equal to 100 mg/mL at 64° F (NTP, 1992) In water, 1X10+6 mg/L /miscible/ at 25 °C (est) |

Presión de vapor |

32 mm Hg at 124 °F ; 150.5 mm Hg at 163° F (NTP, 1992) 8.12 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)